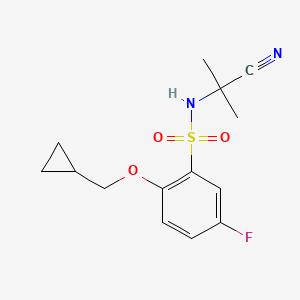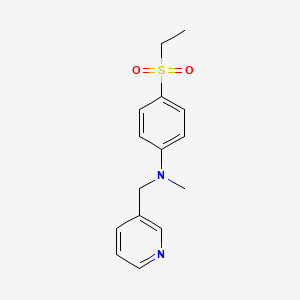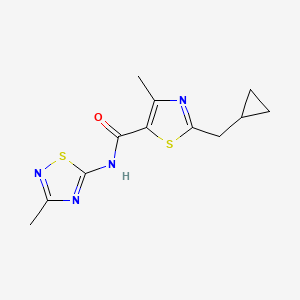![molecular formula C15H16N4O B7631902 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a potent inhibitor of the P2X7 receptor, a protein that plays a crucial role in the immune system and inflammatory response.
Mécanisme D'action
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist exerts its pharmacological effects by selectively inhibiting the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor, a member of the P2X family of ATP-gated ion channels. The 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor is expressed on immune cells, neurons, and other cell types and plays a critical role in inflammation, apoptosis, and cell proliferation. By blocking the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist can reduce the release of pro-inflammatory cytokines, activate anti-inflammatory pathways, and prevent cell death.
Biochemical and Physiological Effects:
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been shown to reduce pain hypersensitivity, decrease microglial activation, and improve cognitive function. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to reduce tumor growth, increase tumor cell death, and enhance the efficacy of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is its selectivity and potency for the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor. This allows for precise modulation of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor activity without affecting other ATP-gated ion channels. However, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to have off-target effects on other receptors, such as P2X4 and P2X3, which may complicate its use in some experimental settings. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has poor solubility in water, which may limit its use in some biological assays.
Orientations Futures
There are several future directions for the research and development of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist. One potential application is in the treatment of chronic pain, where 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has shown promising results in preclinical studies. Another potential application is in the treatment of neurodegenerative disorders, where 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist may help to reduce inflammation and prevent cell death. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist may also have applications in cancer therapy, where it can enhance the efficacy of chemotherapy and reduce tumor growth. Further research is needed to fully understand the potential of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is a promising chemical compound with potential applications in the field of drug discovery. It selectively inhibits the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor and has shown promising results in preclinical studies for the treatment of various diseases. However, further research is needed to fully understand the pharmacological properties of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist involves the reaction of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carboxylic acid with thionyl chloride and then with 2-amino-4-methylpyridine. The resulting compound is then reacted with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for biological assays.
Applications De Recherche Scientifique
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has shown promising results in reducing inflammation, neuropathic pain, and tumor growth. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-[(2-propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11(2)20-15-7-12(5-6-17-15)9-18-14-4-3-13(8-16)19-10-14/h3-7,10-11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZMHBMZYJERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)


![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)

![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)